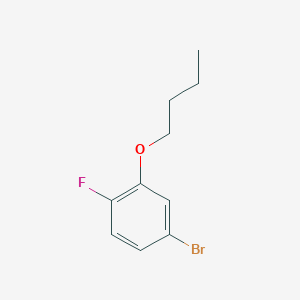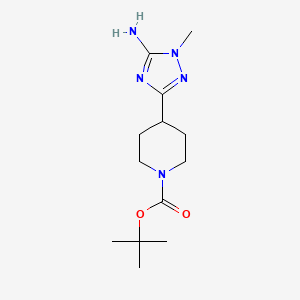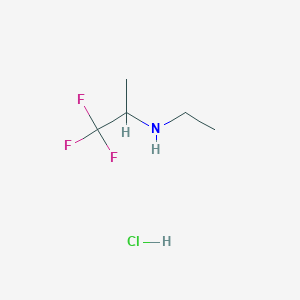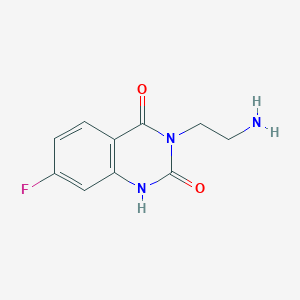
3-Bromo-4-fluoro-5-nitrobenzotrifluoride
Vue d'ensemble
Description
3-Bromo-4-fluoro-5-nitrobenzotrifluoride is an organic compound that serves as an efficient D-glucosamine-based copper catalyst for C-X couplings . It is also used as an intermediate in the synthesis of Nilotinib . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of this compound is C7H2BrF4NO2 . The InChI code is 1S/C7H2BrF4NO2/c8-4-1-3 (7 (10,11)12)2-5 (6 (4)9)13 (14)15/h1-2H . The compound has a molecular weight of 288 .Chemical Reactions Analysis
This compound is used as a catalyst for C-X couplings . It is also used in the preparation of polysubstituted bisheterocycles with potential chemotherapeutic properties .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 288 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthèse des principes pharmaceutiques actifs (API)
3-Bromo-4-fluoro-5-nitrobenzotrifluoride: est un intermédiaire clé dans la synthèse de divers API. Son incorporation dans les molécules médicamenteuses peut améliorer considérablement l'activité biologique et l'efficacité thérapeutique. Par exemple, il est utilisé dans le développement d'antagonistes vasomoteurs de la kinine, qui sont bénéfiques pour le traitement de la douleur aiguë, de la douleur neuropathique et des symptômes de la douleur inflammatoire .
Systèmes de milliréacteurs à flux continu
Le composé a été synthétisé dans un système de milliréacteurs à flux continu, qui offre un protocole plus sûr et plus efficace que les réacteurs discontinus traditionnels. Cette méthode permet un meilleur contrôle des impuretés et une meilleure efficacité du processus en raison des taux de transfert de masse et de chaleur améliorés .
Recherche sur les médicaments contenant du fluor
Les substituants fluorés, comme ceux que l'on trouve dans le This compound, sont essentiels dans la conception des médicaments en raison de leur activité biologique élevée et de leur faible toxicité. Ils ont conduit au développement rapide de médicaments antibactériens, anti-inflammatoires et analgésiques populaires .
Réactif de dérivatisation pour la CLHP
Ce composé est utilisé comme réactif de dérivatisation pour la chromatographie liquide haute performance (CLHP) avec détection spectrophotométrique UV/VIS des polyamines. Il aide à la quantification et à l'analyse précises des polyamines dans divers échantillons .
Catalyseur pour les couplages C-X
This compound: sert de catalyseur efficace pour les formations de liaisons carbone-halogène, qui sont des réactions fondamentales en synthèse organique. Son application dans ce domaine est cruciale pour la construction d'architectures moléculaires complexes .
Synthèse de l'intermédiaire de Nilotinib
Il est également un intermédiaire important dans la synthèse du Nilotinib, un médicament utilisé pour traiter la leucémie myéloïde chronique (LMC). Le rôle du composé dans la production d'un agent thérapeutique aussi crucial souligne son importance en chimie médicinale .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be an efficient d-glucosamine-based copper catalyst for c-x couplings .
Mode of Action
It is known to be used in the synthesis of nilotinib intermediate , suggesting it may interact with its targets through a catalytic mechanism.
Biochemical Pathways
Given its role as a catalyst in C-X couplings , it may influence pathways involving these types of chemical reactions.
Result of Action
As a catalyst in C-X couplings , it likely facilitates the formation of new chemical bonds in its target molecules.
Analyse Biochimique
Biochemical Properties
3-Bromo-4-fluoro-5-nitrobenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an efficient D-glucosamine-based copper catalyst for C-X couplings . This interaction facilitates the synthesis of complex organic molecules, making it valuable in biochemical research and pharmaceutical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an intermediate in the synthesis of chemotherapeutic agents, thereby impacting cancer cell proliferation and apoptosis . Additionally, its interaction with cellular proteins can lead to alterations in metabolic pathways and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its role as a copper catalyst in C-X couplings involves the formation of transient complexes with the enzyme’s active site, facilitating the catalytic process . This mechanism underscores its importance in biochemical synthesis and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under controlled conditions, but prolonged exposure can lead to gradual degradation . This degradation can affect its efficacy in biochemical reactions and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic pathways and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role as a copper catalyst in C-X couplings can affect the synthesis of key metabolic intermediates . These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications and drug delivery.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, its localization in the mitochondria can impact cellular respiration and energy production.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLDZKXOCHTLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805937-72-7 | |
| Record name | 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)


![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)


